2-(Methylthio)benzimidazole

説明

The exact mass of the compound 2-(Methylthio)benzimidazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21699. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Methylthio)benzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Methylthio)benzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

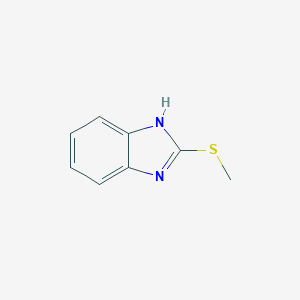

Structure

3D Structure

特性

IUPAC Name |

2-methylsulfanyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c1-11-8-9-6-4-2-3-5-7(6)10-8/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCKJFOHZLXIAAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2064577 | |

| Record name | 1H-Benzimidazole, 2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7152-24-1 | |

| Record name | 2-(Methylthio)benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7152-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methylthio)benzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007152241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Methylthio)benzimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21699 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazole, 2-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Benzimidazole, 2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylthio)benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(METHYLTHIO)BENZIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O1W4OYE3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis of 2-(Methylthio)benzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis mechanisms for 2-(methylthio)benzimidazole, a key scaffold in medicinal chemistry. The document details the core reaction pathways, provides structured experimental protocols, and presents quantitative data for comparative analysis.

Core Synthesis Mechanisms

The synthesis of 2-(methylthio)benzimidazole is predominantly achieved through two primary routes: the condensation of o-phenylenediamine (B120857) followed by S-alkylation, and the direct S-alkylation of a pre-formed benzimidazole-2-thione core.

Synthesis via Benzimidazole-2-thione Intermediate

This common and efficient two-step method first involves the synthesis of benzimidazole-2-thione from o-phenylenediamine, which is then S-methylated.

Step 1: Synthesis of Benzimidazole-2-thione

The initial step is the cyclization of o-phenylenediamine with a thiocarbonyl source, typically carbon disulfide or thiourea (B124793). The reaction proceeds via the formation of a thiourea derivative which then undergoes intramolecular cyclization with the elimination of a small molecule (e.g., ammonia (B1221849) or hydrogen sulfide) to form the stable benzimidazole-2-thione ring.

Step 2: S-Methylation of Benzimidazole-2-thione

The subsequent step involves the S-alkylation of the benzimidazole-2-thione intermediate. In the presence of a base, the thiol group exists in its more nucleophilic thiolate form, which readily attacks an electrophilic methyl source, such as methyl iodide, to yield 2-(methylthio)benzimidazole.

Synthesis from 2-Chloromethyl-1H-benzimidazole

An alternative route involves the initial formation of 2-chloromethyl-1H-benzimidazole, which then reacts with a sulfur source.

Step 1: Synthesis of 2-Chloromethyl-1H-benzimidazole

o-Phenylenediamine is reacted with chloroacetic acid under acidic conditions to yield 2-chloromethyl-1H-benzimidazole.

Step 2: Thiolation and S-Methylation

The 2-chloromethyl-1H-benzimidazole is then reacted with thiourea to form a thiouronium salt intermediate. This intermediate is subsequently treated with a base and an alkylating agent, such as a benzyl (B1604629) chloride derivative, to yield the desired 2-(alkylthio)methyl-1H-benzimidazole derivative[1]. For the synthesis of 2-(methylthio)benzimidazole, methyl iodide would be used in the final step.

Experimental Protocols

Protocol 1: Synthesis of 2-(Methylthio)benzimidazole via Benzimidazole-2-thione

Materials:

-

o-Phenylenediamine

-

Carbon disulfide

-

Potassium hydroxide (B78521)

-

Methyl iodide

-

Water

Procedure:

Step 1: Synthesis of Benzimidazole-2-thione

-

A solution of potassium hydroxide in ethanol is prepared.

-

o-Phenylenediamine is added to the ethanolic KOH solution.

-

Carbon disulfide is added dropwise to the mixture with stirring.

-

The reaction mixture is refluxed for several hours.

-

After cooling, the precipitate of potassium salt of benzimidazole-2-thione is filtered.

-

The salt is dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate benzimidazole-2-thione.

-

The product is filtered, washed with water, and dried.

Step 2: Synthesis of 2-(Methylthio)benzimidazole

-

Benzimidazole-2-thione is dissolved in a suitable solvent such as ethanol or acetone (B3395972) in the presence of a base (e.g., sodium hydroxide or potassium carbonate).

-

Methyl iodide is added to the solution.

-

The reaction mixture is stirred at room temperature or slightly elevated temperature until the reaction is complete (monitored by TLC).

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

-

Purification is achieved by recrystallization or column chromatography.

Protocol 2: Synthesis of 2-((Methylthio)methyl)-1H-benzimidazole

This protocol describes a related synthesis of a homolog, which can be adapted for the target molecule.

Materials:

-

o-Phenylenediamine

-

Chloroacetic acid

-

4N Hydrochloric acid

-

Acetonitrile

-

Thiourea

-

Ethanol

-

Sodium hydroxide

-

Methyl iodide

-

Ethyl acetate

Procedure:

Step 1: Synthesis of 2-(Chloromethyl)-1H-benzimidazole

-

To 1g (9.3 mmol) of o-phenylenediamine, add 1.5 equivalents of chloroacetic acid and 10 mL of 4N hydrochloric acid.

-

The mixture is heated and then allowed to react for two more hours.

-

After cooling, the mixture is diluted with dichloromethane and washed several times with water.

Step 2: Synthesis of 2-Methylbenzimidazole Thiouronium Chloride Salt

-

To a solution of 2-(chloromethyl)-1H-benzimidazole (1 eq, 57.2 mmol) in 50 mL of acetonitrile, add thiourea (1 eq, 57.2 mmol).

-

The mixture is brought to reflux for 1.5 hours.

-

After cooling, the precipitate is filtered, washed with ethyl acetate, and dried.

Step 3: Synthesis of 2-((Methylthio)methyl)-1H-benzimidazole

-

To a solution of the thiouronium salt (1 eq, 2.61 mmol) in 10 mL of absolute ethanol, add 10 mL of sodium hydroxide solution[1].

-

The mixture is stirred under reflux, and then methyl iodide (1.2 eq) is added.

-

After completion of the reaction (monitored by TLC), the product is isolated and purified, yielding yellow crystals[1].

Quantitative Data

| Compound | Synthesis Method | Yield (%) | Melting Point (°C) | Analytical Data | Reference |

| 2-(Chloromethyl)-1H-benzimidazole | Condensation of o-phenylenediamine and chloroacetic acid | 80 | - | ¹H NMR (DMSO-d6): δ 7.19-7.24 (m, 2H), 7.54-7.58 (m, 2H), 4.92 (s, 2H). ¹³C NMR (DMSO-d6): δ 149.57, 138.52, 122.28, 115.26, 38.29. HRMS (ESI): Calc. for C₈H₈ClN₂ (M+H)⁺: 167.7312, Found: 167.7316. | |

| 2-Methylbenzimidazole thiouronium chloride salt | From 2-(chloromethyl)-1H-benzimidazole and thiourea | 92 | 192 | - | [1] |

| 2-((Methylthio)methyl)-1H-benzimidazole | S-alkylation of thiouronium salt | 96 | 148 | - | [1] |

| 2-(Methylthio)benzimidazole | - | - | 202 | - | [2] |

Logical Workflow for Synthesis Route Selection

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-(Methylthio)benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methylthio)benzimidazole is a pivotal heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science. Its unique structural features, particularly the presence of the benzimidazole (B57391) core and the reactive methylthio group, impart a wide range of biological activities and synthetic possibilities. This technical guide provides a comprehensive overview of the core chemical properties, reactivity, and key experimental protocols associated with 2-(Methylthio)benzimidazole, intended to support research and development in pharmaceuticals and related fields.

Chemical and Physical Properties

2-(Methylthio)benzimidazole, also known by its IUPAC name 2-(methylsulfanyl)-1H-benzimidazole, is a stable, crystalline solid at room temperature. The methylthio group attached to the C2 position of the benzimidazole ring significantly influences its chemical behavior and solubility profile compared to the parent benzimidazole.[1] A summary of its key physicochemical properties is presented below for easy reference.

| Property | Value | Reference(s) |

| IUPAC Name | 2-(methylsulfanyl)-1H-benzimidazole | [2][3] |

| Synonyms | 2-Methylmercaptobenzimidazole, S-Methyl-2-mercaptobenzimidazole | [2][3] |

| CAS Number | 7152-24-1 | [2][4] |

| Molecular Formula | C₈H₈N₂S | [2][5] |

| Molecular Weight | 164.23 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 202-205 °C | [3][4] |

| pKa (Predicted) | 10.65 ± 0.10 | [3][4] |

| Purity | ≥ 99% | [1] |

| Storage Conditions | Store at room temperature, sealed in a dry environment. | [3][4] |

| ¹H NMR (DMSO-d₆) | δ (ppm): 13.5 (s, 1H, NH), 7.67-7.64 (m, 2H, Ar-H), 7.46-7.43 (m, 2H, Ar-H), 2.91 (s, 3H, SCH₃) | |

| ¹³C NMR (DMSO-d₆) | δ (ppm): 152.72, 132.12, 125.11, 112.85, 14.91 | |

| HRMS (ESI) | Calculated for C₈H₈N₂S (M+H)⁺: 165.041; Found: 165.045 |

Synthesis and Reactivity

The synthesis of 2-(Methylthio)benzimidazole typically starts from the versatile precursor 2-mercaptobenzimidazole (B194830) (also known as benzimidazole-2-thione). This precursor is readily synthesized via the condensation of o-phenylenediamine (B120857) with reagents like carbon disulfide or potassium ethyl xanthate.[6][7][8] The subsequent S-alkylation with a methylating agent yields the target compound.

Core Reactivity

The reactivity of 2-(Methylthio)benzimidazole is dominated by three main sites: the sulfur atom of the methylthio group, the secondary amine (N-H) of the imidazole (B134444) ring, and the aromatic benzene (B151609) ring. The methylthio group enhances the molecule's overall reactivity and serves as a key handle for further functionalization.[1]

Key reactions include:

-

Oxidation of Sulfur: The sulfur atom can be sequentially oxidized to form the corresponding sulfoxide (B87167) and sulfone derivatives.[6][9] This transformation is particularly relevant in drug development, as the oxidation state of sulfur can dramatically alter a molecule's polarity, solubility, and biological activity.[9] For instance, the in vivo oxidation of related thioether-containing benzimidazoles to their sulfoxide form is the basis for the mechanism of action of proton pump inhibitors like omeprazole (B731).[10][11]

-

N-Alkylation/Acylation: The N-H proton on the imidazole ring is acidic and can be readily removed by a base, allowing for alkylation, acylation, or arylation at the N1 position. This provides a straightforward method to introduce diverse substituents and modulate the compound's properties.[12][13]

-

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution, although the specific conditions and regioselectivity would depend on the directing effects of the fused imidazole ring.

Experimental Protocols

The following protocols provide standardized methodologies for the synthesis and analysis of 2-(Methylthio)benzimidazole and its derivatives.

Synthesis of 2-Mercaptobenzimidazole (Precursor)

This procedure is adapted from a robust method for preparing the key precursor.[7]

-

Reaction Setup: In a 1-liter round-bottom flask, combine o-phenylenediamine (32.4 g, 0.3 mol), potassium ethyl xanthate (52.8 g, 0.33 mol), 95% ethanol (B145695) (300 mL), and water (45 mL).

-

Reflux: Heat the mixture under reflux for 3 hours.

-

Decolorization: Cautiously add activated charcoal (12 g) to the hot solution and continue to reflux for an additional 10 minutes.

-

Filtration: Filter the hot mixture to remove the charcoal.

-

Precipitation: Heat the filtrate to 60-70 °C and add warm water (300 mL). With vigorous stirring, add a solution of acetic acid (25 mL) in water (50 mL).

-

Isolation: Cool the mixture in a refrigerator for 3 hours to complete crystallization. Collect the resulting white crystals by filtration on a Büchner funnel and dry at 40 °C. The expected yield is 84-87%.

Synthesis of 2-(Methylthio)benzimidazole

This protocol describes the S-methylation of 2-mercaptobenzimidazole.[6][14]

-

Reaction Setup: Dissolve 2-mercaptobenzimidazole (7.5 g, 0.05 mol) and sodium hydroxide (B78521) (2.0 g, 0.05 mol) in absolute ethanol (50 mL) in a 100 mL round-bottom flask equipped with a reflux condenser.

-

Addition of Methylating Agent: To the stirred solution, add methyl iodide (7.1 g, 3.1 mL, 0.05 mol) dropwise. Caution: Methyl iodide is toxic and a suspected carcinogen. Handle in a fume hood with appropriate personal protective equipment.

-

Reflux: Heat the reaction mixture under reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate (B1210297)/hexane solvent system.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into cold water (200 mL) with stirring.

-

Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry.

-

Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-(Methylthio)benzimidazole as a white crystalline solid.

Oxidation of 2-(Methylthio)benzimidazole to 2-(Methylsulfonyl)benzimidazole

This general procedure outlines the oxidation of the thioether to the corresponding sulfone.[9][15]

-

Reaction Setup: Dissolve 2-(Methylthio)benzimidazole (1.64 g, 10 mmol) in a suitable solvent mixture such as methanol/water or ethyl acetate (50 mL) in a round-bottom flask.

-

Addition of Oxidant: Cool the solution in an ice bath. Add Oxone® (potassium peroxymonosulfate, ~18.4 g, 30 mmol, 3 equivalents) in portions to the stirred solution. Alternatively, 30% hydrogen peroxide can be used.[16]

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC until the starting material and intermediate sulfoxide are fully consumed.

-

Workup: Dilute the reaction mixture with water (100 mL) and extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

NMR Spectroscopic Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.

-

Filtration: Transfer the solution into a 5 mm NMR tube, filtering through a small pipette containing a cotton or glass wool plug to remove any particulate matter.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 300 MHz or higher). Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

Applications in Drug Development

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[17] 2-(Methylthio)benzimidazole is a key intermediate in the synthesis of a variety of biologically active agents, including:

-

Anthelmintics: Many benzimidazole-based drugs function as anthelmintics.

-

Anti-ulcer Agents: As mentioned, it is a precursor for proton pump inhibitors used to treat acid-reflux disorders.[10]

-

Antimicrobial and Antifungal Agents: Derivatives have shown promise in combating resistant strains of bacteria and fungi.[1]

-

Anti-cancer Agents: The compound serves as a scaffold for developing novel anti-cancer therapeutics.[1]

Conclusion

2-(Methylthio)benzimidazole is a compound of significant interest due to its accessible synthesis and versatile reactivity. The ability to easily functionalize the molecule at the sulfur and nitrogen atoms allows for the creation of large libraries of derivatives for structure-activity relationship (SAR) studies. A thorough understanding of its chemical properties and reaction pathways, as outlined in this guide, is essential for leveraging its full potential in the design and discovery of new therapeutic agents and advanced materials.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-(Methylthio)benzimidazole | C8H8N2S | CID 23539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(METHYLTHIO)BENZIMIDAZOLE | 7152-24-1 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. 1H-Benzimidazole, 2-(methylthio)- [webbook.nist.gov]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. ijptjournal.com [ijptjournal.com]

- 9. benchchem.com [benchchem.com]

- 10. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. jcsp.org.pk [jcsp.org.pk]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Sulfone synthesis by oxidation [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

The Unfolding Therapeutic Potential of 2-(Methylthio)benzimidazole Derivatives: A Deep Dive into Structure-Activity Relationships

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of drug discovery, the benzimidazole (B57391) scaffold continues to emerge as a privileged structure, yielding a plethora of compounds with diverse and potent biological activities. Among these, 2-(methylthio)benzimidazole derivatives have garnered significant attention from the scientific community. This technical guide delves into the core of their structure-activity relationships (SAR), providing researchers, scientists, and drug development professionals with a comprehensive overview of their anticancer, antibacterial, and anti-inflammatory properties. Through a detailed examination of quantitative data, experimental methodologies, and key signaling pathways, this document aims to illuminate the therapeutic promise of this versatile class of molecules.

Executive Summary

2-(Methylthio)benzimidazole derivatives have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics. This guide synthesizes the current understanding of their SAR, highlighting how modifications to the benzimidazole core, particularly at the N-1, C-2, C-5, and C-6 positions, influence their biological efficacy. Key findings indicate that lipophilicity and the electronic properties of substituents play a crucial role in modulating their anticancer, antibacterial, and anti-inflammatory effects. This document serves as a foundational resource, offering detailed experimental protocols and visual representations of molecular mechanisms to aid in the rational design of next-generation 2-(methylthio)benzimidazole-based drugs.

Introduction

The benzimidazole ring system, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs. Its unique structure allows for versatile chemical modifications, leading to a wide array of biological activities. The introduction of a methylthio group at the 2-position of the benzimidazole scaffold has been a particularly fruitful strategy, yielding compounds with enhanced potency and selectivity against various therapeutic targets. This guide explores the intricate relationship between the chemical structure of these derivatives and their observed biological activities, providing a roadmap for future drug development endeavors.

Synthesis of 2-(Methylthio)benzimidazole Derivatives

The synthesis of 2-(methylthio)benzimidazole derivatives is typically achieved through a straightforward and efficient multi-step process. The general synthetic route involves the initial formation of a benzimidazole-2-thione, followed by S-alkylation.

General Synthetic Pathway

A common synthetic approach begins with the reaction of an appropriately substituted o-phenylenediamine (B120857) with carbon disulfide in an alcoholic potassium hydroxide (B78521) solution to yield the corresponding 2-mercaptobenzimidazole (B194830) (benzimidazole-2-thione). Subsequent S-alkylation of the thiol group with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base, affords the desired 2-(methylthio)benzimidazole derivative.

Detailed Experimental Protocols

2.2.1. Synthesis of 2-Mercaptobenzimidazole

A mixture of o-phenylenediamine (0.1 mol), potassium hydroxide (0.15 mol), and ethanol (B145695) (150 mL) is stirred in a round-bottom flask. Carbon disulfide (0.15 mol) is added dropwise to the mixture at room temperature. The reaction mixture is then refluxed for 3-4 hours. After cooling, the contents are poured into cold water, and the resulting solution is acidified with acetic acid. The precipitated product, 2-mercaptobenzimidazole, is filtered, washed with water, and dried.

2.2.2. Synthesis of 2-(Methylthio)benzimidazole

To a solution of 2-mercaptobenzimidazole (0.05 mol) in a suitable solvent such as acetone (B3395972) or DMF, a base like potassium carbonate (0.075 mol) is added, and the mixture is stirred for 30 minutes at room temperature. Methyl iodide (0.06 mol) is then added dropwise, and the reaction mixture is stirred at room temperature for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is poured into ice-cold water, and the precipitated solid is filtered, washed with water, and recrystallized from an appropriate solvent to yield the pure 2-(methylthio)benzimidazole.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-(methylthio)benzimidazole derivatives is profoundly influenced by the nature and position of substituents on the benzimidazole ring.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of 2-(methylthio)benzimidazole derivatives against a variety of cancer cell lines. The SAR for anticancer activity can be summarized as follows:

-

Substitution at the N-1 position: Introduction of bulky and lipophilic groups at the N-1 position often enhances anticancer activity.

-

Substitution on the Benzene Ring (C-5 and C-6): Electron-withdrawing groups, such as nitro (-NO2) or halogen (-Cl, -F), at the C-5 or C-6 position generally lead to increased cytotoxic potency.

-

Modifications of the 2-Methylthio Group: Replacement of the methyl group with larger alkyl or aryl groups can modulate activity, suggesting that the size and lipophilicity of this substituent are important for target interaction.

| Compound | Substituent (R) | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | H | A549 (Lung) | 111.70 | [1] |

| 2 | 5-NO2 | MCF-7 (Breast) | 2.8 | [2] |

| 3 | 5-Cl | HCT-116 (Colon) | 1.98 | [3] |

| 4 | 5,6-di-Cl | HepG2 (Liver) | 0.32 | [4] |

Table 1: Anticancer Activity of Selected 2-(Methylthio)benzimidazole Derivatives.

The anticancer mechanism of these compounds is often multifactorial, involving the inhibition of key signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) pathway and the induction of apoptosis.

Antibacterial Activity

2-(Methylthio)benzimidazole derivatives have shown promising activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The SAR for antibacterial activity reveals that:

-

Substitution on the Benzyl (B1604629) Moiety: For 2-(benzylthio)benzimidazole derivatives, the presence of electron-donating or electron-withdrawing groups on the benzyl ring significantly impacts the minimum inhibitory concentration (MIC).

-

Substitution on the Benzimidazole Ring: Similar to anticancer activity, substituents at the C-5 position of the benzimidazole scaffold can modulate antibacterial potency.

| Compound | Substituent on Benzyl Ring | Substituent on Benzimidazole Ring | Bacterial Strain | MIC (µg/mL) | Reference |

| 5a | H | H | E. coli | >400 | [5] |

| 5b | 4-CH3 | H | E. coli | 140 | [5] |

| 5g | 4-Cl | H | E. coli | 150 | [5] |

| 5j | H | 5-NO2 | S. aureus | 320 | [5] |

Table 2: Antibacterial Activity of Selected 2-(Benzylthio)benzimidazole Derivatives.

Anti-inflammatory Activity

The anti-inflammatory potential of 2-(methylthio)benzimidazole derivatives has been demonstrated in various in vitro and in vivo models. The SAR in this context suggests that:

-

Lipophilicity: Increased lipophilicity often correlates with enhanced anti-inflammatory activity.

-

Electronic Effects: The presence of electron-withdrawing groups on the benzimidazole ring can improve activity.

| Compound | Substituent (R) | Assay | IC50 (µM) | Reference |

| BIZ-4 | 4-Cl | COX-1 Inhibition | <1 | [6] |

| BIZ-4 | 4-Cl | COX-2 Inhibition | <1 | [6] |

| B2 | - | Luminol-enhanced chemiluminescence | <12.5 | [7] |

| B4 | - | Luminol-enhanced chemiluminescence | <12.5 | [7] |

Table 3: Anti-inflammatory Activity of Selected Benzimidazole Derivatives.

A key mechanism underlying the anti-inflammatory effects of these compounds is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.

Key Experimental Protocols

To facilitate further research and validation, this section provides detailed protocols for key biological assays.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the 2-(methylthio)benzimidazole derivatives for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.[8]

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for acute anti-inflammatory activity.

-

Animal Acclimatization: Acclimatize male Wistar rats for one week before the experiment.

-

Compound Administration: Administer the test compounds intraperitoneally or orally 30 minutes before carrageenan injection.

-

Induction of Edema: Inject 100 µL of 1% carrageenan suspension into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.[9]

Conclusion and Future Directions

The 2-(methylthio)benzimidazole scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide provide a solid foundation for the rational design of new derivatives with enhanced potency and selectivity. Future research should focus on exploring a wider range of substituents, elucidating detailed mechanisms of action for different biological activities, and conducting preclinical and clinical studies to translate these promising findings into tangible therapeutic benefits. The continued investigation of 2-(methylthio)benzimidazole derivatives holds immense potential for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

- 1. ClinPGx [clinpgx.org]

- 2. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. inotiv.com [inotiv.com]

- 4. benchchem.com [benchchem.com]

- 5. tsijournals.com [tsijournals.com]

- 6. ijcrt.org [ijcrt.org]

- 7. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-(Methylthio)benzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-(Methylthio)benzimidazole, a heterocyclic compound of interest in medicinal chemistry. The information presented herein is intended to support research, development, and quality control activities involving this molecule.

Introduction

2-(Methylthio)benzimidazole is a sulfur-containing benzimidazole (B57391) derivative. The benzimidazole scaffold is a prominent feature in a variety of biologically active compounds.[1][2] A thorough understanding of the spectroscopic characteristics of 2-(Methylthio)benzimidazole is crucial for its unambiguous identification, structural elucidation, and purity assessment in various experimental settings.[3] This guide details its spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with the experimental protocols for these analyses.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-(Methylthio)benzimidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of 2-(Methylthio)benzimidazole.

Table 1: ¹H NMR Spectroscopic Data for 2-(Methylthio)benzimidazole

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.55 - 7.60 | Multiplet | 2H | Ar-H |

| ~7.19 - 7.24 | Multiplet | 2H | Ar-H |

| ~2.7 (Varies with solvent) | Singlet | 3H | S-CH₃ |

| ~12.3 (Varies with solvent) | Broad Singlet | 1H | N-H |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for 2-(Methylthio)benzimidazole

| Chemical Shift (δ, ppm) | Assignment |

| ~154.0 | C=N |

| ~138.0 | Ar-C (quaternary) |

| ~122.0 | Ar-CH |

| ~115.0 | Ar-CH |

| ~15.0 | S-CH₃ |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.[4]

Table 3: Key IR Absorption Bands for 2-(Methylthio)benzimidazole

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | N-H stretch |

| ~2920 | Weak | C-H stretch (aromatic) |

| ~1620 | Medium | C=N stretch |

| ~1440 | Strong | C=C stretch (aromatic) |

| ~1270 | Strong | C-N stretch |

| ~740 | Strong | C-H bend (ortho-disubstituted benzene) |

Sample Preparation: KBr wafer[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[6]

Table 4: Mass Spectrometry Data for 2-(Methylthio)benzimidazole

| m/z | Relative Intensity (%) | Assignment |

| 164 | 100 | [M]⁺ (Molecular Ion) |

| 149 | ~60 | [M - CH₃]⁺ |

| 117 | ~40 | [M - SCH₃]⁺ |

| 90 | ~30 | [C₆H₄N]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

2-(Methylthio)benzimidazole sample (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆)

-

5 mm NMR tube

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(Methylthio)benzimidazole in 0.5-0.7 mL of DMSO-d₆ in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.[3]

-

¹H NMR Acquisition:

-

Set the spectral width to 0-14 ppm.

-

Use a standard pulse sequence.

-

Acquire a sufficient number of scans (e.g., 16) to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to 0-160 ppm.

-

Use a proton-decoupled pulse sequence.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.[3]

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation. Phase and baseline correct the spectra. Reference the chemical shifts to the residual solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

2-(Methylthio)benzimidazole sample (~1-2 mg)

-

Potassium bromide (KBr), IR grade (~100-200 mg)

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet): Grind ~1-2 mg of the sample with ~100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.[5]

-

Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

-

2-(Methylthio)benzimidazole sample

-

Suitable solvent (e.g., methanol (B129727) or acetonitrile)

-

Mass spectrometer with an Electron Ionization (EI) source

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard.

-

Data Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

-

Data Analysis: Identify the molecular ion peak and the major fragment ions. Propose a fragmentation pathway consistent with the observed spectrum.[6]

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic characterization of 2-(Methylthio)benzimidazole.

Caption: Workflow for the synthesis and spectroscopic characterization of 2-(Methylthio)benzimidazole.

This guide provides foundational spectroscopic data and protocols for 2-(Methylthio)benzimidazole. Researchers are encouraged to consult the cited literature for more detailed studies and applications.

References

- 1. Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation [mdpi.com]

- 2. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-(Methylthio)benzimidazole | C8H8N2S | CID 23539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

An In-depth Technical Guide to 2-(Methylthio)benzimidazole (CAS 7152-24-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-(Methylthio)benzimidazole, also known as 2-methylsulfanyl-1H-benzimidazole, is a versatile heterocyclic compound with the CAS number 7152-24-1.[1] Its unique molecular structure, featuring a benzimidazole (B57391) core fused with a methylthio group, makes it a valuable intermediate and building block in diverse scientific fields.[1] This technical guide provides a comprehensive overview of its core properties, biological significance, and key experimental methodologies. The compound is a key player in the synthesis of various pharmaceuticals, including potential anti-cancer, antifungal, and antibacterial agents.[1] Furthermore, it finds applications in agrochemicals and materials science, where it is used to develop advanced polymers and coatings.[1] This document consolidates critical data to support ongoing research and development efforts involving this compound.

Physicochemical Properties

2-(Methylthio)benzimidazole is typically a white to off-white crystalline solid at room temperature.[1][2] Its core chemical and physical properties are summarized below, providing a foundational dataset for experimental design and computational modeling.

| Property | Value | Reference(s) |

| CAS Number | 7152-24-1 | [1][2][3][4] |

| Molecular Formula | C₈H₈N₂S | [1][2][3] |

| Molecular Weight | 164.23 g/mol | [1][3] |

| IUPAC Name | 2-methylsulfanyl-1H-benzimidazole | [3] |

| Synonyms | 2-Methylmercaptobenzimidazole, S-Methyl-2-mercaptobenzimidazole | [1][3][5] |

| Appearance | White to almost white crystalline powder | [1][2] |

| Melting Point | 202-205 °C | [1][2][4][6] |

| Boiling Point | 347.2 ± 25.0 °C (Predicted) | [2][7] |

| Flash Point | 163.8 °C | [2] |

| Density | 1.1724 g/cm³ (Rough Estimate) | [2] |

| Vapor Pressure | 5.48E-05 mmHg at 25°C | [2] |

| Solubility | Moderately soluble in organic solvents like DMSO, DMF, and methanol.[8][9] | [8][9] |

| Purity | Typically ≥ 99% (HPLC) | [1] |

| Storage | Store at room temperature, sealed in a dry environment.[1] | [1] |

Biological and Chemical Applications

The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for a wide array of biological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[10][11][12] 2-(Methylthio)benzimidazole serves as a crucial starting material for synthesizing more complex, biologically active molecules.

-

Pharmaceutical Development: It is a key intermediate in the synthesis of pharmaceuticals.[1] Researchers have utilized it to design compounds with potent antifungal and antibacterial properties, showing potential in combating resistant pathogens.[1] Its derivatives have also been investigated for anthelmintic (anti-worm) and anti-cancer activities, highlighting its ability to interact effectively with various biological pathways.[1][13][14]

-

Agrochemicals: The compound is used in the formulation of agrochemicals to protect crops against pests and diseases, thereby supporting sustainable agriculture by enhancing crop yield and quality.[1]

-

Materials Science: In materials science, 2-(Methylthio)benzimidazole is explored for developing novel polymers and coatings that exhibit enhanced chemical resistance and durability.[1]

-

Biochemical Research: It is employed in studies related to enzyme inhibition and receptor binding, which helps in understanding biochemical pathways and identifying potential therapeutic targets.[1]

Key Experimental Protocols

General Synthesis of 2-(Alkylthio)benzimidazole Derivatives

The synthesis of 2-(Methylthio)benzimidazole and its derivatives often starts from o-phenylenediamine (B120857) or a substituted analogue. A common and plausible pathway involves the formation of a 2-mercaptobenzimidazole (B194830) intermediate, followed by alkylation.

Methodology:

-

Step 1: Synthesis of 2-Mercaptobenzimidazole Intermediate:

-

o-Phenylenediamine (1 equivalent) is reacted with chloroacetic acid (1.5 equivalents) in the presence of an acid like hydrochloric acid (4N).[15]

-

Alternatively, o-phenylenediamine can be condensed with reagents like potassium ethyl xanthate or carbon disulfide to form the 2-mercaptobenzimidazole ring.

-

-

Step 2: S-Alkylation (Methylation):

-

The resulting 2-mercaptobenzimidazole is dissolved in a suitable solvent such as ethanol.

-

A base (e.g., sodium hydroxide (B78521) solution) is added to the mixture to deprotonate the thiol group, forming a thiolate salt.

-

A methylating agent, such as methyl iodide or dimethyl sulfate (B86663) (1.2 equivalents), is then added to the reaction mixture.

-

The mixture is stirred, often under reflux, for several hours to allow the S-alkylation to proceed to completion.[15]

-

-

Step 3: Work-up and Purification:

-

After cooling to room temperature, the reaction mixture is diluted with a solvent like dichloromethane (B109758) and washed several times with water to remove inorganic salts and impurities.[15]

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., 10% aqueous ethanol) or by silica (B1680970) gel column chromatography to yield the pure 2-(Methylthio)benzimidazole.[16][17]

-

Protocol for In Vitro Antibacterial Activity Assay (MIC Determination)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of 2-(Methylthio)benzimidazole derivatives against bacterial strains such as Escherichia coli and Staphylococcus aureus.[15]

Methodology:

-

Preparation of Test Compounds:

-

A stock solution of the synthesized 2-(Methylthio)benzimidazole derivative is prepared by dissolving it in a suitable solvent like Dimethyl Sulfoxide (DMSO).[15]

-

A series of twofold dilutions are prepared from the stock solution in a liquid growth medium (e.g., Mueller-Hinton broth) to achieve a range of final concentrations (e.g., 3.12 to 100 mg/mL).[15]

-

-

Preparation of Bacterial Inoculum:

-

The test bacteria (E. coli, S. aureus) are cultured in a suitable broth overnight at 37°C.

-

The bacterial suspension is then diluted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

-

MIC Assay Procedure:

-

In a series of sterile test tubes or a 96-well microtiter plate, 1 mL of each concentration of the test compound is added.[15]

-

To each tube/well, 0.5 mL of the standardized bacterial inoculum is added.[15]

-

A positive control (growth control) tube is prepared containing the growth medium and the bacterial inoculum but no test compound.[15]

-

A negative control (sterility control) tube is prepared containing only the growth medium to check for contamination.[15]

-

-

Incubation and Observation:

Mandatory Visualizations

The following diagrams illustrate key logical and experimental workflows related to 2-(Methylthio)benzimidazole.

Caption: General workflow for the synthesis of 2-(Methylthio)benzimidazole.

Caption: Application pathways for 2-(Methylthio)benzimidazole as a core scaffold.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. 2-(Methylthio)benzimidazole | C8H8N2S | CID 23539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 7152-24-1 | CAS DataBase [m.chemicalbook.com]

- 5. 1H-Benzimidazole, 2-(methylthio)- (CAS 7152-24-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. 2-(METHYLTHIO)BENZIMIDAZOLE7152-24-1,Purity95%_MDA [molbase.com]

- 8. CAS 7152-24-1: 2-(Methylthio)benzimidazole | CymitQuimica [cymitquimica.com]

- 9. [2-(Methylthio)-1H-benzimidazol-1-yl]acetic acid (60738-38-7) for sale [vulcanchem.com]

- 10. isca.me [isca.me]

- 11. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [The synthesis and study of the acute toxicity and anthelmintic activity of new 2-methylthiobenzimidazoles] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. tsijournals.com [tsijournals.com]

- 16. scirp.org [scirp.org]

- 17. youtube.com [youtube.com]

Tautomerism in 2-(Methylthio)benzimidazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methylthio)benzimidazole is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key structural motif in various pharmacologically active agents. Its biological activity is intrinsically linked to its structural and electronic properties, which are governed by a complex tautomeric equilibrium. This technical guide provides a comprehensive analysis of the tautomerism of 2-(methylthio)benzimidazole, integrating computational and experimental data to elucidate the relative stabilities and structural characteristics of its different tautomeric forms. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in drug design and development.

Introduction

Benzimidazole (B57391) and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The tautomerism of the benzimidazole ring system plays a crucial role in its chemical reactivity and biological interactions.[3] In the case of 2-(methylthio)benzimidazole, the presence of a methylthio group at the 2-position introduces additional tautomeric possibilities beyond the annular tautomerism typically observed in benzimidazoles. Understanding the predominant tautomeric forms and the equilibrium between them is essential for structure-activity relationship (SAR) studies and the rational design of novel therapeutics.

This guide explores the three principal tautomers of 2-(methylthio)benzimidazole: the "amino" form (2-(methylthio)-1H-benzimidazole), the "imino" form (1-methyl-2-mercaptobenzimidazole), and the "thione" form (1-methyl-benzimidazole-2-thione). Through a detailed examination of computational and spectroscopic data, we aim to provide a clear understanding of the tautomeric landscape of this important molecule.

Tautomeric Forms and Relative Stabilities

The tautomerism in 2-(methylthio)benzimidazole involves the migration of a proton and a methyl group, leading to three distinct isomers.

dot graph Tautomers { layout=neato; node [shape=none, margin=0, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=12, color="#5F6368"];

T1 [label="2-(Methylthio)-1H-benzimidazole\n(Amino form)", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=23539&t=l", labelloc=b]; T2 [label="1-Methyl-2-mercaptobenzimidazole\n(Imino form)", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=593335&t=l", labelloc=b]; T3 [label="1-Methyl-benzimidazole-2-thione\n(Thione form)", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=68688&t=l", labelloc=b];

T1 -- T2 [label="[H+ shift]"]; T2 -- T3 [label="[Methyl shift]"]; T1 -- T3 [label="[H+ and Methyl shift]"]; }

Figure 1: Tautomeric forms of 2-(Methylthio)benzimidazole.

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in determining the relative stabilities of these tautomers. The consensus from these studies is that the 1-methyl-benzimidazole-2-thione tautomer is the most stable form, with a significant energy difference compared to the other two isomers.[3]

Quantitative Computational Data

The relative energies of the tautomers have been calculated at the B3LYP/6-311++G** level of theory, providing a quantitative measure of their stability.

| Tautomer | Relative Energy (kcal/mol) |

| 1-Methyl-benzimidazole-2-thione | 0.00 |

| 2-(Methylthio)-1H-benzimidazole | ~10-14 |

| 1-Methyl-2-mercaptobenzimidazole | Higher in energy |

| Table 1: Relative energies of 2-(Methylthio)benzimidazole tautomers calculated by DFT. |

These computational findings are supported by X-ray crystallographic data, which indicate that the most stable thione tautomer is the form present in the solid state.[3]

Structural and Spectroscopic Characterization

The different tautomers of 2-(methylthio)benzimidazole can be distinguished by their unique structural parameters and spectroscopic signatures.

Structural Parameters (DFT Calculated)

The optimized geometries from DFT calculations provide insights into the bond lengths and angles of each tautomer.

| Parameter | 1-Methyl-benzimidazole-2-thione | 2-(Methylthio)-1H-benzimidazole |

| Bond Lengths (Å) | ||

| C=S | ~1.67 | - |

| C-S | - | ~1.76 |

| C-N (imidazole) | ~1.38 | ~1.32, ~1.39 |

| Bond Angles (°) | ||

| N-C-N | ~108 | ~111 |

| C-S-C | - | ~103 |

| Table 2: Selected calculated structural parameters for the tautomers of 2-(Methylthio)benzimidazole.[3] |

Spectroscopic Data

Experimental spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide evidence for the tautomeric forms present in different phases.

| Spectroscopic Data | 1-Methyl-benzimidazole-2-thione (Major Tautomer) | 2-(Methylthio)-1H-benzimidazole (Minor Tautomer) |

| ¹H NMR (ppm) | N-CH₃: ~3.7, Aromatic-H: 7.2-7.8 | S-CH₃: ~2.8, Aromatic-H: 7.1-7.6, NH: broad |

| ¹³C NMR (ppm) | C=S: ~168, N-CH₃: ~31 | C-S: ~153, S-CH₃: ~15 |

| IR (cm⁻¹) | C=S stretch: ~1250 | N-H stretch: ~3100-3000 |

| Table 3: Characteristic spectroscopic data for the major and minor tautomers of 2-(Methylthio)benzimidazole.[1][3] |

The comparison of experimental and calculated vibrational and NMR spectra suggests that while the 1-methyl-benzimidazole-2-thione is the main species, the 2-(methylthio)benzimidazole and 1-methyl-2-mercaptobenzimidazole tautomers may exist as minor species in both the solid and solution phases.[3]

Experimental Protocols

Synthesis of 2-(Methylthio)benzimidazole

A common synthetic route to 2-(methylthio)benzimidazole involves the S-methylation of 2-mercaptobenzimidazole (B194830).

Figure 2: General synthetic workflow for 2-(Methylthio)benzimidazole.

Protocol:

-

Dissolution: Dissolve 2-mercaptobenzimidazole in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Deprotonation: Add a base, for instance, sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), to the solution to deprotonate the thiol group, forming a thiolate salt.

-

Methylation: Introduce a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is typically poured into water to precipitate the product. The crude product is then collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 2-(methylthio)benzimidazole.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300-600 MHz for ¹H and 75-150 MHz for ¹³C. Samples are typically dissolved in deuterated solvents such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.[4]

Infrared (IR) Spectroscopy: FTIR spectra are recorded using a spectrometer in the range of 4000-400 cm⁻¹. Solid samples are typically prepared as KBr pellets.[5]

Computational Methods (DFT): Geometry optimization and frequency calculations are performed using DFT methods, with the B3LYP functional and a basis set such as 6-311++G(d,p) being commonly employed. These calculations provide optimized structures, relative energies, and predicted vibrational and NMR spectra for the different tautomers.[3]

Implications for Drug Development

The predominance of the thione tautomer of 2-(methylthio)benzimidazole has significant implications for its use in drug design. The structural and electronic features of this tautomer will govern its interactions with biological targets.

Figure 3: Logical relationship of tautomerism to pharmacological activity.

-

Receptor Binding: The hydrogen bonding capabilities and overall shape of the thione tautomer will determine its binding affinity and selectivity for specific receptors or enzyme active sites.

-

Structure-Activity Relationships (SAR): A clear understanding of the stable tautomeric form allows for more accurate SAR studies, enabling the design of derivatives with improved potency and pharmacokinetic properties.

-

Prodrug Design: The potential for interconversion between tautomers, even if one is predominant, could be exploited in prodrug strategies where a less stable tautomer is designed to convert to the active form in vivo.

Conclusion

The tautomerism of 2-(methylthio)benzimidazole is a critical aspect of its chemistry, with the 1-methyl-benzimidazole-2-thione form being the most stable and predominant tautomer. This comprehensive guide has integrated computational and experimental data to provide a detailed understanding of the structural, energetic, and spectroscopic properties of the tautomers involved. The presented data and experimental protocols offer a valuable resource for researchers in medicinal chemistry and drug development, facilitating the rational design of new benzimidazole-based therapeutic agents.

References

- 1. 2-(METHYLTHIO)BENZIMIDAZOLE(7152-24-1) 1H NMR spectrum [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. tsijournals.com [tsijournals.com]

- 5. Scaled quantum chemical studies of the structure and vibrational spectra of 2-(methylthio) benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Core Anthelmintic Scaffold: A Technical History of 2-(Methylthio)benzimidazole

For Immediate Release

This technical guide delves into the discovery and historical development of 2-(Methylthio)benzimidazole, a foundational scaffold in the landscape of anthelmintic drug discovery. While the broader benzimidazole (B57391) class rose to prominence with the discovery of thiabendazole (B1682256) in 1961, the specific history of the 2-(methylthio) moiety offers a compelling narrative of chemical synthesis evolution and the relentless search for potent therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core synthesis, early experimental data, and the logical progression of its development.

Discovery and Early Synthesis

The journey to 2-(Methylthio)benzimidazole begins with its precursor, 2-mercaptobenzimidazole (B194830). While the benzimidazole ring system was first synthesized in 1872 by Hoebrecker, a practical and widely adopted method for producing 2-mercaptobenzimidazole was detailed by J. A. Van Allan and B. D. Deacon in the 1950 issue of Organic Syntheses.[1] This established a reliable pathway to a key intermediate that would unlock a vast array of 2-substituted benzimidazole derivatives.

The first synthesis of 2-(Methylthio)benzimidazole itself, while not pinpointed to a single "discovery" paper in the context of a major biological breakthrough, logically followed the established principles of S-alkylation of thiols. Early chemical literature post-1950 began to describe the synthesis of various 2-(alkylthio)benzimidazoles as part of broader chemical explorations. The core of this synthesis is a two-step process, which remains fundamental to its production today.

Core Synthesis Pathway

The synthesis of 2-(Methylthio)benzimidazole is a sequential, two-step process beginning with the formation of the benzimidazole-2-thione ring, followed by S-methylation.

Caption: Core synthesis pathway of 2-(Methylthio)benzimidazole.

Experimental Protocols

The following are detailed experimental protocols for the key synthetic steps.

Synthesis of 2-Mercaptobenzimidazole (Van Allan and Deacon Method)

This procedure is adapted from the method published in Organic Syntheses.[2]

Materials:

-

o-Phenylenediamine

-

Potassium ethyl xanthate (or Potassium hydroxide (B78521) and Carbon disulfide)

-

Water

-

Acetic acid

-

Activated charcoal (Norit)

Procedure:

-

A mixture of o-phenylenediamine (0.3 mole), potassium ethyl xanthate (0.33 mole), 95% ethanol (300 ml), and water (45 ml) is heated under reflux for 3 hours.

-

Activated charcoal is cautiously added to the mixture, and reflux is continued for an additional 10 minutes.

-

The hot mixture is filtered to remove the charcoal.

-

The filtrate is heated to 60–70°C, and warm water (300 ml) is added.

-

A solution of acetic acid (25 ml) in water (50 ml) is then added with stirring.

-

The product crystallizes upon cooling. The mixture is chilled to complete crystallization.

-

The crystalline product is collected by filtration, washed with cold water, and dried.

Yield: 84–86.5% Melting Point: 303–304°C[2]

Synthesis of 2-(Methylthio)benzimidazole

This is a general procedure for the S-methylation of 2-mercaptobenzimidazole.

Materials:

-

2-Mercaptobenzimidazole

-

Sodium hydroxide or other suitable base

-

Dimethyl sulfate (B86663) or methyl iodide

-

Ethanol or other suitable solvent

Procedure:

-

2-Mercaptobenzimidazole (1 mole equivalent) is dissolved in a solution of sodium hydroxide (1 mole equivalent) in ethanol.

-

Dimethyl sulfate or methyl iodide (1 mole equivalent) is added dropwise to the solution with stirring.

-

The reaction mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC).

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

-

The product can be purified by recrystallization or column chromatography.

Early Biological Investigations and Data

While the initial synthesis of 2-(Methylthio)benzimidazole was likely for chemical exploration, its potential as a biologically active agent was investigated in the broader context of the burgeoning field of benzimidazole anthelmintics. A 1995 study by Russian researchers detailed the synthesis and anthelmintic activity of several new derivatives of 2-methylthiobenzimidazole against Trichinella spiralis.[3] This indicates that by this time, the core structure was a known entity being used as a scaffold for further drug design.

One of the key derivatives investigated was 2-methylthio-5-(1-chloronaphthyloxy-2)-6-chlorobenzimidazole (G-1557), which was selected for more detailed studies as a "tichinellacide".[3]

Mechanism of Action: A Class Effect

The primary mechanism of action for the anthelmintic activity of benzimidazoles, including 2-(Methylthio)benzimidazole and its derivatives, is the inhibition of tubulin polymerization.[4]

Caption: Generalized mechanism of action for benzimidazole anthelmintics.

This disruption of the microtubule cytoskeleton in the parasite's intestinal cells leads to impaired glucose uptake and depletion of glycogen (B147801) reserves, ultimately resulting in the parasite's death.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(Methylthio)benzimidazole is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₈N₂S | [5] |

| Molecular Weight | 164.23 g/mol | [5] |

| Melting Point | 202-204 °C | [6] |

| Appearance | White to off-white crystalline powder | [6] |

| CAS Number | 7152-24-1 | [5] |

Conclusion

The discovery and development of 2-(Methylthio)benzimidazole are intrinsically linked to the broader history of benzimidazole chemistry. Its synthesis, rooted in the foundational work on 2-mercaptobenzimidazole, provided a versatile and readily accessible scaffold for medicinal chemists. While specific details of its initial discovery are embedded within the industrial research of the mid-20th century, its enduring presence as a key intermediate and a core structure in the development of new therapeutic agents underscores its significance. The evolution from a simple heterocyclic compound to a building block for life-saving anthelmintics is a testament to the power of synthetic chemistry in addressing global health challenges. Further archival research into early patent literature may yet uncover more specific details about the first biological applications of this important molecule.

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis of Some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity – Oriental Journal of Chemistry [orientjchem.org]

- 4. Antifungal and anthelmintic activity of novel benzofuran derivatives containing thiazolo benzimidazole nucleus: an in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(Methylthio)benzimidazole | C8H8N2S | CID 23539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

2-(Methylthio)benzimidazole: A Comprehensive Technical Guide to its Role in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-(Methylthio)benzimidazole, a heterocyclic compound that has garnered significant attention in medicinal chemistry. Possessing a versatile benzimidazole (B57391) scaffold, this molecule and its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. This document elucidates the synthesis, chemical properties, and mechanisms of action of 2-(Methylthio)benzimidazole derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Introduction

Benzimidazoles are a class of heterocyclic aromatic organic compounds characterized by the fusion of a benzene (B151609) ring with an imidazole (B134444) ring.[1] This core structure is a key pharmacophore in numerous clinically approved drugs and serves as a privileged scaffold in drug discovery.[1] Among the various substituted benzimidazoles, 2-(Methylthio)benzimidazole has emerged as a crucial intermediate and a pharmacologically active agent in its own right. The presence of the methylthio group at the 2-position significantly influences the molecule's electronic properties and biological activity, making it a focal point for synthetic modifications to develop novel therapeutic agents.

Chemical Properties and Synthesis

2-(Methylthio)benzimidazole presents as a stable crystalline solid with the molecular formula C₈H₈N₂S. Its structure allows for various chemical modifications, primarily at the nitrogen atom of the imidazole ring and through oxidation of the sulfur atom.

General Synthesis Protocol

A common synthetic route to 2-(Methylthio)benzimidazole involves the S-alkylation of 2-mercaptobenzimidazole (B194830). A detailed experimental protocol is provided below:

Materials:

-

2-Mercaptobenzimidazole

-

Methyl iodide

-

Sodium hydroxide (B78521) (NaOH)

-

Distilled water

Procedure:

-

Dissolve 2-mercaptobenzimidazole (1 equivalent) in a solution of sodium hydroxide (1.1 equivalents) in a mixture of ethanol and water at room temperature with stirring.

-

To this solution, add methyl iodide (1.1 equivalents) dropwise over a period of 15-20 minutes.

-

Continue stirring the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the precipitate, wash thoroughly with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2-(Methylthio)benzimidazole.

Role in Medicinal Chemistry

The 2-(Methylthio)benzimidazole scaffold has been extensively utilized in the development of various therapeutic agents. Its derivatives have shown significant promise in several key areas of medicinal chemistry.

Antimicrobial Activity

Derivatives of 2-(Methylthio)benzimidazole have demonstrated broad-spectrum antibacterial and antifungal activity. The mechanism of action is believed to involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Table 1: Antibacterial Activity of 2-(Methylthio)benzimidazole Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 5g | E. coli ATTC 25922 | 250-500 | [2] |

| 5g | S. aureus ATCC 25923 | 250 | [2] |

| 7f | E. coli ATTC 25922 | 250-500 | [2] |

| 7h | E. coli ATTC 25922 | 250-500 | [2] |

| 7n | P. aeruginosa ATCC 27853 | 500 | [2] |

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.

Materials:

-

Test compounds (dissolved in DMSO)

-

Bacterial cultures (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

Dispense 100 µL of MHB into each well of a 96-well plate.

-

Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculate each well with 10 µL of the bacterial suspension.

-

Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiviral Activity

Several derivatives of 2-(Methylthio)benzimidazole have been reported to exhibit significant antiviral activity against a range of viruses, including human cytomegalovirus (HCMV) and herpes simplex virus type-1 (HSV-1).[3] The mechanism of action often involves the inhibition of viral replication enzymes.

Table 2: Antiviral Activity of 2-(Alkylthio)- and 2-(Benzylthio)benzimidazole Derivatives

| Compound | Virus | EC₅₀ (µM) | Reference |

| 2-Benzylthio analog 7 | HCMV | Active | [3] |

| 2-Benzylthio analog 7 | HSV-1 | Weakly Active | [3] |

Anticancer Activity

The anticancer potential of 2-(Methylthio)benzimidazole derivatives is a major area of research. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Table 3: Anticancer Activity of Benzimidazole Derivatives

| Compound ID | Cell Line | IC₅₀ (µM) | Reference |

| Compound 24 | MDA-MB-231 | 16.38 | [4] |

| Compound 5 | MCF-7 | 17.8 ± 0.24 (µg/mL) | |

| Compound 5 | DU-145 | 10.2 ± 1.4 (µg/mL) | [5] |

| Compound 7d | MCF-7 | 0.51 | |

| Compound C21 | HeLa | 0.08 | [6] |

A well-established anticancer mechanism for many benzimidazole derivatives is the inhibition of tubulin polymerization.[7] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8][9]

Caption: Inhibition of Tubulin Polymerization by Benzimidazole Derivatives.

Certain benzimidazole derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and BRAF kinases, which are key components of signaling pathways that are often dysregulated in cancer.[10][11] Inhibition of these kinases can block downstream signaling cascades, such as the PI3K/Akt and MEK/Erk pathways, thereby inhibiting cell proliferation and inducing apoptosis.[10]

Caption: EGFR/BRAF Signaling Pathway Inhibition.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for another 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[12]

Experimental Workflows